molecular formula C16H15N3O5 B14124211 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B14124211
M. Wt: 329.31 g/mol
InChI Key: ATUGGDXWXBVKRY-UHFFFAOYSA-N
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Description

3-(1-(6-Methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the azetidine ring, and finally the incorporation of the oxazolidine-2,4-dione moiety. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-Methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

3-(1-(6-Methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H15N3O5/c1-23-11-3-2-9-4-13(17-12(9)5-11)15(21)18-6-10(7-18)19-14(20)8-24-16(19)22/h2-5,10,17H,6-8H2,1H3

InChI Key

ATUGGDXWXBVKRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C(=O)COC4=O

Origin of Product

United States

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